Acesulfame

概要

説明

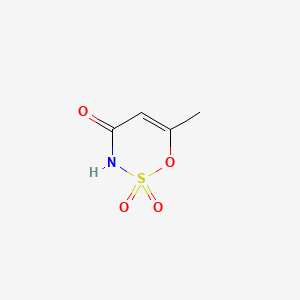

アセスルファムKは、合成されたカロリーのない砂糖代替物であり、人工甘味料としてよく使用されます。ショ糖(通常の砂糖)のおよそ200倍の甘みがあることで知られています。アセスルファムKは、カロリーを添加せずに甘味を提供するため、さまざまな食品や飲料製品に広く使用されています。 これは、化学式C₄H₄KNO₄S、分子量201.24 g/molの白色結晶性粉末です .

準備方法

合成経路と反応条件

アセスルファムKは、複数段階の化学プロセスによって合成されます。主な手順は以下のとおりです。

スルファミン酸とジケテンの反応:

アセトアセトアミド塩の生成: アミドスルファミン酸塩は、ジケテンと反応してアセトアセトアミド塩を生成します。

環化: アセトアセトアミド塩は、三酸化硫黄と環化して環状三酸化硫黄付加物を形成します。

加水分解: 環状三酸化硫黄付加物は、加水分解されてアセスルファム-Hを生成します。

工業生産方法

工業的な環境では、アセスルファムKの生産には、温度、圧力、pHレベルを含む反応条件の精密な制御が必要です。プロセスは、副産物と廃棄物を最小限に抑えながら、収率と純度を最大にするように設計されています。 最終生成物は、通常、結晶化と濾過によって精製され、高品質が保証されます .

化学反応の分析

反応の種類

アセスルファムKは、以下を含むさまざまな化学反応を起こします。

酸化: アセスルファムKは、特定の条件下で酸化され、分解生成物が生成されます。

還元: あまり一般的ではありませんが、特定の条件下で還元反応が起こる可能性があります。

一般的な試薬と条件

生成される主な生成物

酸化: 主な生成物には、アセトアセトアミドとその他の分解生成物が含まれます。

還元: アセスルファムKの還元形および関連化合物。

科学研究の応用

アセスルファムKは、以下を含む幅広い科学研究の用途があります。

科学的研究の応用

Food and Beverage Industry

Sweetening Agent

Acesulfame potassium is widely used as a sweetening agent in low-calorie and sugar-free products. It is often combined with other sweeteners to enhance flavor profiles without adding calories. Its stability under heat makes it suitable for baked goods and processed foods.

Case Study: Appetite Regulation

A systematic review analyzed the effects of blends of aspartame and this compound-K on energy intake and appetite regulation. The study found that participants consuming these blends reported lower energy intake compared to controls, although the mechanisms behind appetite changes remain unclear . This suggests potential applications in weight management products.

Pharmaceuticals

Use in Medications

this compound potassium is utilized in various pharmaceuticals to improve taste without contributing calories. Its stability across a wide pH range allows for its use in liquid formulations, making medications more palatable for patients.

Case Study: Oral Hygiene Products

The sweetener's low toxicity and stability also make it suitable for oral hygiene products, where it can enhance flavor without promoting tooth decay . This application highlights its role in improving patient compliance with medication regimens.

Animal Feed

Nutritional Supplements

In animal nutrition, this compound potassium serves as a flavor enhancer in feed formulations. Its use can improve feed palatability, encouraging better intake among livestock and pets .

Effects on Gut Microbiome

Impact on Gut Health

Recent studies have raised concerns about the effects of this compound potassium on gut health. Research indicates that its consumption may alter the gut microbiome composition, potentially leading to dysbiosis and inflammation . For example, a study involving mice showed that this compound potassium induced changes in gut microbial communities and increased pro-inflammatory cytokine expression, suggesting implications for metabolic health .

Safety and Regulatory Status

Health Assessments

Extensive research has been conducted to assess the safety of this compound potassium. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have deemed it safe for human consumption based on numerous studies showing no significant genotoxicity or cancer risk associated with its use .

Summary Table of Applications

作用機序

アセスルファムKは、主に舌の甘味受容体との相互作用を通じてその効果を発揮します。これらの受容体は、2つのGタンパク質共役受容体:味覚受容体タイプ1メンバー2(T1r2)と味覚受容体タイプ1メンバー3(T1r3)によって形成される機能的ヘテロダイマーの一部です。 アセスルファムKがこれらの受容体に結合すると、甘味を感知するシグナル伝達経路が引き起こされます .

類似化合物の比較

アセスルファムKは、以下のような他の甘味料と比較されることがよくあります。

アスパルテーム: 甘さは似ていますが、熱に対する安定性が低いです。

サッカリン: わずかに苦味のある後味が残ることがあり、アセスルファムKよりも甘さが劣ります。

スクラロース: アセスルファムKよりも甘味が強いですが、化学構造が異なります。

ステビア葉抽出物(ステビオシド): 代謝経路が異なる天然甘味料

アセスルファムKは、熱や酸性条件下での安定性に優れているため、ベーキングや長期間保存できる製品など、幅広い用途に適しています .

類似化合物との比較

Acesulfame is often compared with other artificial sweeteners, such as:

Aspartame: Similar in sweetness but less stable under heat.

Saccharin: Has a slightly bitter aftertaste and is less sweet than this compound.

Sucralose: Sweeter than this compound but has a different chemical structure.

Stevia leaf extract (steviol glycoside): A natural sweetener with a different metabolic pathway

This compound is unique in its stability under heat and acidic conditions, making it suitable for a wide range of applications, including baking and long-shelf-life products .

生物活性

Acesulfame potassium, commonly referred to as this compound K or Ace-K, is an artificial sweetener widely used in food and beverage products due to its intense sweetness—approximately 200 times sweeter than sucrose. This compound has garnered attention not only for its sweetening properties but also for its potential biological effects on human health and metabolism. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and implications for health.

This compound K is a non-nutritive sweetener that functions by stimulating the taste receptors on the tongue, leading to a perception of sweetness without contributing calories. Its stability under heat makes it suitable for various applications, including baking and cooking. However, recent studies have indicated that this compound K may exert biological effects beyond mere sweetness.

Inhibition of P-Glycoprotein

Research has shown that this compound K can inhibit the activity of P-glycoprotein (PGP), a crucial transporter involved in drug metabolism and detoxification processes in the liver. This inhibition may impact the efficacy of certain medications by altering their absorption and elimination from the body . The implications of this effect warrant further investigation, particularly in populations taking multiple medications.

Effects on Gut Microbiome

A significant body of research has focused on how this compound K affects the gut microbiome, which plays a vital role in metabolic health. A study involving CD-1 mice demonstrated that a four-week treatment with this compound K led to notable changes in gut bacterial composition and function:

- Gender-Specific Changes : The study found that male mice exhibited increased body weight gain and enrichment of specific bacterial genera, such as Bacteroides, which are associated with energy metabolism. In contrast, female mice showed a decrease in beneficial genera like Lactobacillus and alterations in functional genes related to energy metabolism .

- Inflammation Markers : The perturbation of the gut microbiome was linked to increased expression of genes associated with lipopolysaccharide (LPS) synthesis, suggesting a potential mechanism through which this compound K could contribute to chronic inflammation .

Appetite Regulation and Energy Intake

A systematic review highlighted the effects of this compound K when consumed in combination with other non-nutritive sweeteners like aspartame. Findings suggested that these blends could lead to lower energy intake compared to sucrose beverages; however, changes in subjective appetite scores and gut peptide levels were not consistently observed . This indicates a complex interaction between sweetener consumption and appetite regulation that requires further exploration.

Study on Human Health Impacts

In a comprehensive review assessing the health impacts of this compound K, researchers noted its potential role as a low-calorie alternative for weight management. However, concerns regarding its long-term effects on metabolic health and gut microbiota were raised . The review emphasized the need for high-quality studies to clarify these relationships.

Inhibition of Pathogen Growth

Interestingly, this compound K has been identified as having inhibitory effects on certain multidrug-resistant pathogens. Research indicated that it could suppress the growth of priority bacterial pathogens, suggesting potential applications in food safety and preservation .

Summary of Findings

| Aspect | Findings |

|---|---|

| Sweetness Intensity | Approximately 200 times sweeter than sucrose |

| P-Glycoprotein Inhibition | Alters drug metabolism; potential implications for pharmacotherapy |

| Gut Microbiome Effects | Gender-specific alterations; increased inflammation markers in treated mice |

| Appetite Regulation | Lower energy intake observed; inconsistent effects on appetite scores |

| Pathogen Growth Inhibition | Suppresses growth of multidrug-resistant bacteria |

特性

IUPAC Name |

6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFIWIQZPHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048006 | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene or chloroform | |

CAS No. |

33665-90-6 | |

| Record name | Acesulfame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acesulfame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acesulfame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。